1-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
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Overview
Description
1-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction using a chlorophenyl reagent.
Attachment of the Methoxyphenylmethylamino Group: This can be done through an amination reaction using a methoxyphenylmethylamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Affecting biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-3-AMINOPYRROLIDINE-2,5-DIONE: Lacks the methoxyphenylmethylamino group.
1-(3-METHOXYPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE: Contains a methoxy group instead of a chloro group.
Uniqueness
1-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is unique due to the presence of both the chlorophenyl and methoxyphenylmethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-15-7-5-12(6-8-15)11-20-16-10-17(22)21(18(16)23)14-4-2-3-13(19)9-14/h2-9,16,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRCHGFUVDMHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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